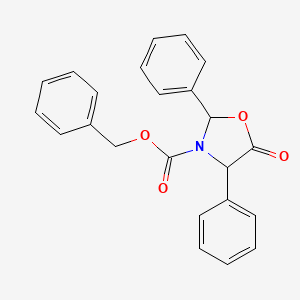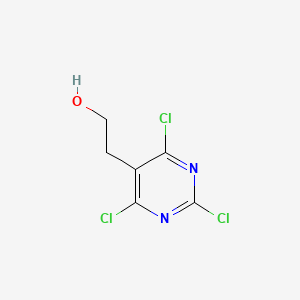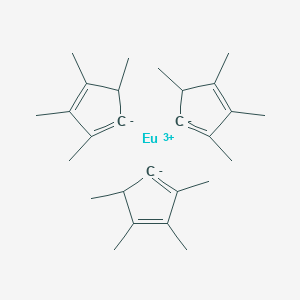
Intermediate of Rolapitant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The intermediate of Rolapitant, specifically benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-oxo-2-phenylpropan-2-yl) carbamate, is a crucial compound in the synthesis of Rolapitant. Rolapitant is a neurokinin-1 (NK-1) receptor antagonist used primarily for the prevention of chemotherapy-induced nausea and vomiting (CINV). The intermediate plays a vital role in the overall synthesis process, ensuring the efficacy and stability of the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the intermediate involves several steps, starting with the preparation of benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-oxo-2-phenylpropan-2-yl) carbamate. This process typically involves the reaction of benzyl chloroformate with the corresponding amine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this intermediate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
The intermediate undergoes various chemical reactions, including:
Oxidation: The intermediate can be oxidized to form different derivatives, which can be further utilized in the synthesis of Rolapitant.
Reduction: Reduction reactions can be employed to modify the functional groups present in the intermediate, leading to the formation of new compounds.
Substitution: The intermediate can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the intermediate, which are essential for the subsequent steps in the synthesis of Rolapitant .
Scientific Research Applications
The intermediate of Rolapitant has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The intermediate is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It plays a crucial role in the development of antiemetic drugs, particularly for patients undergoing chemotherapy.
Industry: The intermediate is utilized in the large-scale production of Rolapitant, ensuring a steady supply of the drug for medical use
Mechanism of Action
The intermediate itself does not have a direct mechanism of action, but it is essential in the synthesis of Rolapitant. Rolapitant works by binding to the NK-1 receptor, preventing the binding of its ligand, Substance P. This inhibition blocks the signal that triggers nausea and vomiting, providing relief to patients undergoing chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another NK-1 receptor antagonist used for the prevention of CINV.
Netupitant: Often combined with palonosetron for the prevention of CINV.
Fosaprepitant: A prodrug of aprepitant, used intravenously for the prevention of CINV.
Uniqueness
The intermediate of Rolapitant is unique due to its specific structure, which allows for the efficient synthesis of Rolapitant. Unlike other NK-1 receptor antagonists, Rolapitant does not interact with cytochrome P450 enzyme CYP3A4, reducing the risk of drug-drug interactions and making it a safer option for patients .
Properties
Molecular Formula |
C23H19NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
benzyl 5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2 |
InChI Key |
VUHAXUDTXAGDSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)

![2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B12096274.png)





![(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol](/img/structure/B12096325.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)
